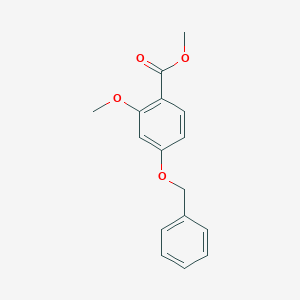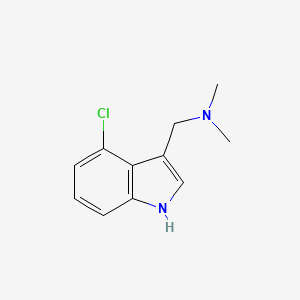![molecular formula C9H18OSi B1639929 4-[(Trimethylsiloxy)methylen]-2-penten CAS No. 82223-91-4](/img/structure/B1639929.png)
4-[(Trimethylsiloxy)methylen]-2-penten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “4-[(Trimethylsiloxy)methylene]-2-pentene” often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . This process substitutes a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds, forming trimethylsiloxy groups .
Molecular Structure Analysis
The molecular structure of “4-[(Trimethylsiloxy)methylene]-2-pentene” consists of a trimethylsiloxy group attached to a pentene molecule. The trimethylsiloxy group is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .
Chemical Reactions Analysis
The trimethylsiloxy group in “4-[(Trimethylsiloxy)methylene]-2-pentene” is characterized by chemical inertness . When attached to certain functional groups in a reactant molecule, trimethylsiloxy groups may also be used as temporary protecting groups during chemical synthesis or other chemical reactions .
Wissenschaftliche Forschungsanwendungen
1. Herstellung von Silikonmodifizierten Polyurethanacrylat (SPUA) Prepolymeren Diese Verbindung wird bei der Herstellung von silikonmodifizierten Polyurethanacrylat (SPUA) Prepolymeren verwendet. Diese Prepolymere werden aus Dicyclohexylmethan-4,4′-diisocyanat (HMDI), PPG1000, Triethylenglykol (TEG), 2-Hydroxyethylacrylat (HEA) und Multi-Hydroxyalkylsilikon (MI-III) mit Tris(trimethylsiloxy)silylpropylgruppen hergestellt .
Textilbehandlung
SPUA-Prepolymere, die unter Verwendung dieser Verbindung hergestellt werden, werden in der Textilbehandlung eingesetzt. Die Oberflächenaggregation von Tris(trimethylsiloxy)silylpropylgruppen könnte SPUA-Filmen eine geringere Mikrophasetrennung, gute Hydrophobie, Lipophilie, thermische Stabilität und mechanische Eigenschaften verleihen .
Öl/Wasser-Trennung
Die mit SPUA behandelten Baumwolltextilien, die unter Verwendung dieser Verbindung hergestellt werden, werden in der Öl/Wasser-Trennungsstudie eingesetzt .
Synthese von Hydrosilyl-funktionellen Polysiloxanen
Diese Verbindung wird bei der Synthese von Hydrosilyl-funktionellen Polysiloxanen eingesetzt. Diese Polysiloxane sind anorganisch-organische Hybridpolymere mit einem anorganischen Rückgrat, Verbindungen aus abwechselnd verbundenen Silizium- und Sauerstoffatomen .
5. Vernetzung von Silikonelastomeren und Preceramic-Polymeren Die Si-H-Bindung in dieser Verbindung wird zur Vernetzung von Silikonelastomeren und Preceramic-Polymeren verwendet, um ihre Form zu schützen .
6. Addition von organischen Gruppen an das Siliziumatom Die Si-H-Gruppe in dieser Verbindung wird zur Addition verschiedener organischer Gruppen an das Siliziumatom verwendet, über Hydrosilylierungs- oder nucleophile Substitutionsreaktionen .
Modifizierung von konventionellen organischen Polymeren
Die Si-H-Gruppe in dieser Verbindung wird oft mit konventionellen organischen Polymeren verknüpft, um deren Eigenschaften zu modifizieren .
8. Synthese von Silikonderivaten mit einem 2,2,6,6-Tetramethylpiperidin-N-Oxyl (TEMPO)-Radikalanteil Diese Verbindung wird bei der Synthese von zwei neuen Silikonderivaten mit einem 2,2,6,6-Tetramethylpiperidin-N-Oxyl (TEMPO)-Radikalanteil eingesetzt .
Eigenschaften
IUPAC Name |
trimethyl-[(1E,3E)-2-methylpenta-1,3-dienoxy]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-6-7-9(2)8-10-11(3,4)5/h6-8H,1-5H3/b7-6+,9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWJPELNBSKTNR-BLHCBFLLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=CO[Si](C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=C/O[Si](C)(C)C)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82223-91-4 |
Source


|
| Record name | Trimethyl[[(1E,3E)-2-methylpenta-1,3-dien-1-yl]oxy]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

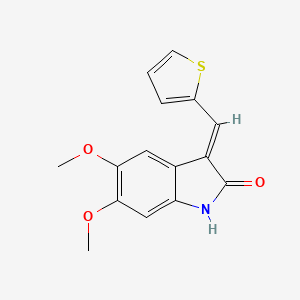
![2-[3-(2-Hydroxyethyl)phenyl]ethanol](/img/structure/B1639856.png)
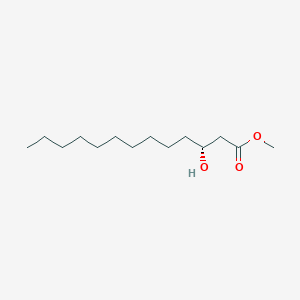
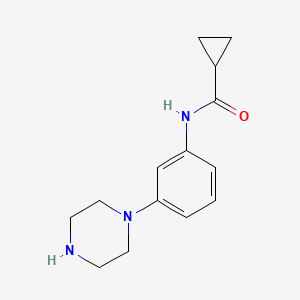
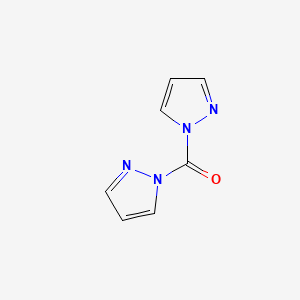
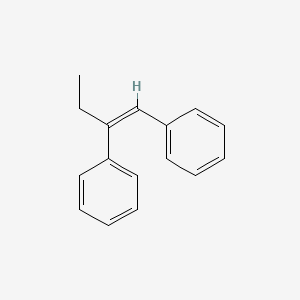
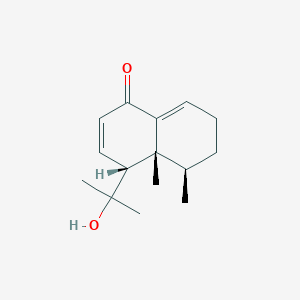
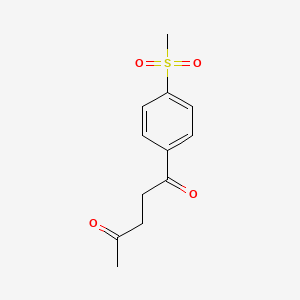

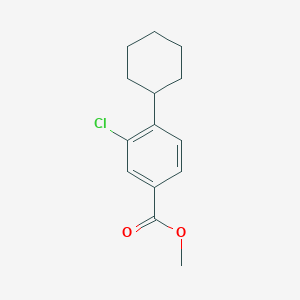
![(1R,5S)-8-methyl-N-phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1639895.png)
